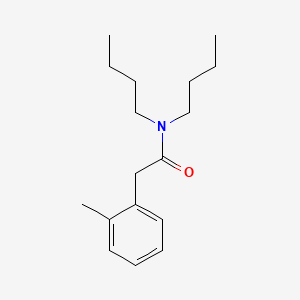

N,N-dibutyl-2-(2-methylphenyl)acetamide

Description

N,N-Dibutyl-2-(2-methylphenyl)acetamide is an acetamide derivative characterized by a 2-methylphenyl aromatic group attached to the α-carbon of the acetamide backbone, with two butyl substituents on the nitrogen atom. Spectral data for similar compounds (e.g., GC-MS, HRMS in ) indicate reliable characterization methods for this class of molecules .

Properties

Molecular Formula |

C17H27NO |

|---|---|

Molecular Weight |

261.409 |

IUPAC Name |

N,N-dibutyl-2-(2-methylphenyl)acetamide |

InChI |

InChI=1S/C17H27NO/c1-4-6-12-18(13-7-5-2)17(19)14-16-11-9-8-10-15(16)3/h8-11H,4-7,12-14H2,1-3H3 |

InChI Key |

WMZDCLBVAGFIOF-UHFFFAOYSA-N |

SMILES |

CCCCN(CCCC)C(=O)CC1=CC=CC=C1C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and properties of N,N-dibutyl-2-(2-methylphenyl)acetamide and its analogs:

Physicochemical Properties

- Lipophilicity : The dibutyl groups in the target compound increase its logP value compared to diethyl () or methyl () analogs, suggesting slower metabolic clearance but lower aqueous solubility.

- The benzothiazole group in introduces π-π stacking capabilities and polarizability .

- Steric Effects : The bulky dibutyl groups may hinder interactions with enzymatic or receptor sites compared to smaller substituents (e.g., methyl in ) .

Pharmacological and Industrial Relevance

- Medicinal Chemistry :

- The benzothiazole derivative () demonstrates broader medical applications (e.g., antimicrobial) due to its heterocyclic moiety, whereas the target compound’s dibutyl groups may limit bioavailability .

- The fentanyl analog () highlights how structural complexity (e.g., piperidine rings) can confer potent pharmacological activity, contrasting with the simpler acetamide scaffold of the target compound .

- Synthetic Utility :

Stability and Reactivity

- Thermal Stability: No explosive or oxidizing properties are reported for acetamides (), but dibutyl groups may increase thermal stability compared to allyl-substituted analogs () .

- Chemical Reactivity: The absence of reactive groups (e.g., cyano in ) in the target compound suggests lower toxicity risks compared to derivatives like 2-cyano-N-[(methylamino)carbonyl]acetamide .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.